1-(Trifluoromethyl)cyclopropanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)cyclopropanecarbothioamide is a chemical compound with the molecular formula C5H6F3NS It is characterized by the presence of a cyclopropane ring, a carbothioamide group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of 1-(Trifluoromethyl)cyclopropanecarbothioamide may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)cyclopropanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropanecarbothioamide has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropanecarbothioamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The carbothioamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxamide,1-(trifluoromethyl)-
- Cyclopropanecarboxylic acid,1-(trifluoromethyl)-
- Cyclopropanecarbonitrile,1-(trifluoromethyl)-
Uniqueness
1-(Trifluoromethyl)cyclopropanecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C5H6F3NS |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbothioamide |
InChI |
InChI=1S/C5H6F3NS/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) |
InChI Key |
YEYHVMNQCZOSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.